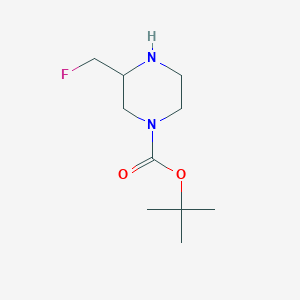
2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide include a molecular weight of 387.5. Other properties like XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized can be found in the PubChem database .Scientific Research Applications
Synthesis and Antimicrobial Activity 2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, as part of a broader class of compounds incorporating sulfamoyl moieties, has been synthesized and evaluated for antimicrobial efficacy. These compounds are designed through reactions that yield heterocyclic derivatives bearing a sulfonamide group, known for their antimicrobial properties. One study focused on creating a versatile set of these compounds, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. The antimicrobial evaluation of these newly synthesized compounds demonstrated promising results against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Antimicrobial and Quantum Calculations Further investigations into the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the creation of novel sulphonamide derivatives with significant antimicrobial activity. Computational calculations supported the experimental findings, offering insights into the compounds' molecular properties. This synergy between theoretical and experimental approaches aids in understanding the compounds' mechanisms of action and optimizes their antimicrobial efficacy (Fahim & Ismael, 2019).
Isoxazole-based Heterocycles The development of isoxazole-based heterocycles incorporating the sulfamoyl moiety illustrates the chemical versatility of these compounds in creating effective antimicrobial agents. The synthesis process involves reactions that generate various heterocyclic compounds, each evaluated for their antibacterial and antifungal activities. These compounds' ability to serve as effective antimicrobial agents underscores the potential of sulfonamide-bearing heterocycles in addressing microbial resistance (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity The exploration of pyrazole-acetamide derivatives for their role in forming coordination complexes with metal ions such as Co(II) and Cu(II) extends the application of these compounds beyond antimicrobial activity. These complexes exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The study of these compounds' coordination chemistry and antioxidant potential opens new avenues for research in bioinorganic chemistry and its implications for health and disease management (Chkirate et al., 2019).
properties
IUPAC Name |
2-cyclohexyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-27(25,26)20-12-11-18(22-23-20)16-9-6-10-17(14-16)21-19(24)13-15-7-4-3-5-8-15/h6,9-12,14-15H,2-5,7-8,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVIHNVXBKNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)
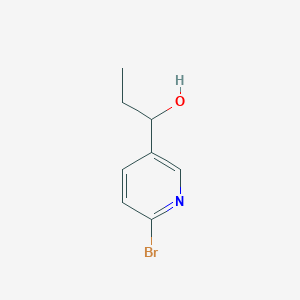
![5-{[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2370867.png)
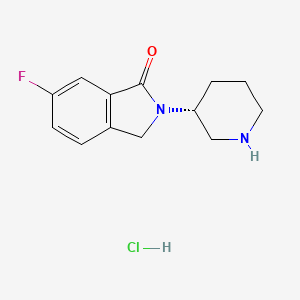
![5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2370870.png)
![3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370871.png)
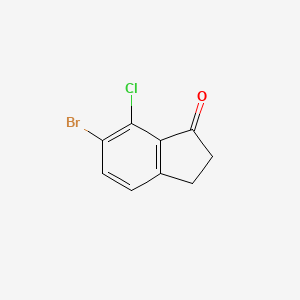
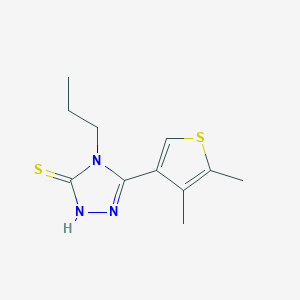
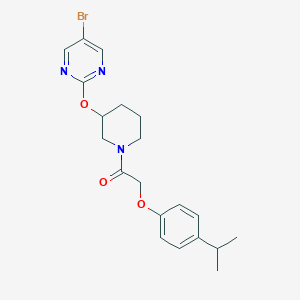
![methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2370875.png)
![(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370876.png)
